6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid
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Description
6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid is a chemical compound with the molecular formula C10H13NO3 . It has been found to be a hypoglycemic agent .
Synthesis Analysis
The synthesis of this compound and similar 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids with a substituent primarily at the 6-position has been achieved by hydrolysis of the corresponding nitriles .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C10H13NO3/c1-6(2)8-5-4-7(10(13)14)9(12)11(8)3/h4-6H,1-3H3,(H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 195.22 . It is a solid at room temperature .Scientific Research Applications
Hypoglycemic Agent Research
A study by Youngdale and Oglia (1985) found that 1,2-Dihydro-2-oxo-6-(2-methylpropyl)-3-pyridinecarboxylic acid exhibits hypoglycemic properties without the undesirable mechanism of action seen in nicotinic acid. This compound was synthesized along with others having various substituents, primarily at the 6-position, by hydrolyzing corresponding nitriles (Youngdale & Oglia, 1985).
Cardiotonic Activity
Kumar et al. (1992) conducted a study using electric-field and electrostatic potential mapping techniques on esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acid, including variants with isopropyl groups. This research aimed to understand the structure-activity relationships of these compounds, which exhibit varying degrees of cardiotonic activities (Kumar, Bhattacharjee, & Mishra, 1992).
Synthesis and Stability Studies
- Sanchez et al. (1994) reported on the synthesis of 6-formyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid and explored the creation of various carbonyl derivatives from it (Sanchez, Mich, & Huang, 1994).
- Hart, Killen, and Saunders (1979) investigated the conversion of methyl groups in pyridine rings to isopropyl groups through phase-transfer catalyzed alkylation, shedding light on potential synthetic pathways (Hart, Killen, & Saunders, 1979).
Crystallographic and Quantum-Chemical Studies
Orsini et al. (1990) performed a crystallographic and quantum-chemical study of ethyl 5-cyano-1,6-dihydro-2-isopropyl-6-oxo-3-pyridine carboxylate and related compounds to analyze the structure-activity relationship, particularly focusing on the potencies and inotropic activities of these compounds (Orsini, Benetollo, Bombieri, & Mosti, 1990).
Synthesis of Pyridine and Fused Pyridine Derivatives
Al-Issa (2012) described the synthesis of a series of pyridine and fused pyridine derivatives, including those involving 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile. This research contributes to the understanding of the chemical properties and potential applications of these compounds (Al-Issa, 2012).
properties
IUPAC Name |
1-methyl-2-oxo-6-propan-2-ylpyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6(2)8-5-4-7(10(13)14)9(12)11(8)3/h4-6H,1-3H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEXDNGUMCMJOBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C(=O)N1C)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653243 |
Source
|
Record name | 1-Methyl-2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | |
CAS RN |
1123169-36-7 |
Source
|
Record name | 1-Methyl-2-oxo-6-(propan-2-yl)-1,2-dihydropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10653243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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